N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is an oxalamide derivative characterized by a 2-fluorophenyl group and a 2-(morpholin-4-yl)ethyl substituent. The ethanediamide (oxalamide) core provides a rigid scaffold for molecular interactions, while the fluorophenyl and morpholine moieties modulate physicochemical properties and biological activity.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-11-3-1-2-4-12(11)17-14(20)13(19)16-5-6-18-7-9-21-10-8-18/h1-4H,5-10H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCFPGPRILPROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” typically involves the following steps:
Formation of the Fluorophenyl Intermediate: This can be achieved through the fluorination of a suitable phenyl precursor.
Attachment of the Ethanediamide Moiety: This step involves the reaction of the fluorophenyl intermediate with ethanediamide under controlled conditions.
Incorporation of the Morpholine Ring:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the ethanediamide moiety.
Reduction: Reduction reactions could target the fluorophenyl group or the carbonyl groups in the ethanediamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the fluorophenyl group or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like “N-(2-fluorophenyl)-N’-[2-(morpholin-4-yl)ethyl]ethanediamide” might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The morpholinoethyl substituent introduces polarity, which may enhance solubility in aqueous environments. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
Antimicrobial Activity:
Compounds with morpholinoethyl substituents, such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f), demonstrate moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The target compound’s ethanediamide core may similarly interact with microbial enzymes or membranes, though activity depends on the balance between lipophilicity (fluorophenyl) and solubility (morpholine) .
Receptor Affinity:
In cannabinoid receptor studies, a 2-(morpholin-4-yl)ethyl group (e.g., compound 16 in ) showed lower affinity (Ki = 221 nM) compared to n-pentyl chains (Ki = 16 nM).
Key Differentiators of the Target Compound
Fluorophenyl vs. Difluorophenyl: The mono-fluorinated aryl group in the target compound may offer a better balance of lipophilicity and metabolic stability compared to the 2,4-difluorophenyl group in , which could increase susceptibility to oxidative metabolism.
Ethanediamide vs.
Morpholinoethyl vs. Imidazole-Thioethyl: The morpholinoethyl group’s polarity contrasts with the hydrophobic, sulfur-containing substituent in , impacting solubility and target engagement.
Biological Activity
N-(2-fluorophenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H23FN4O2
- Molecular Weight : 344.4 g/mol
- CAS Number : 899955-24-9
The compound features a fluorophenyl group and a morpholinyl moiety, which contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Intermediates : Starting materials are reacted to form key intermediates.
- Coupling Reactions : The intermediates are coupled using appropriate reagents under controlled conditions.
- Purification : The final product is purified using techniques such as chromatography.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties through the following mechanisms:
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells by interfering with cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, leading to oxidative stress and subsequent cellular damage in cancer cells.
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial activity , making it a candidate for further exploration in treating infections. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer models, with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 7 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 12 |
Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values as low as 8 µg/mL against Staphylococcus aureus.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
